Liquid vs. Solid Diacrylate Monomers: Enabling Solvent-Free UV/EB Coating Formulations
Diacrylate monomers synthesized from (cis,trans)-1,3/1,4-cyclohexanedimethanol, containing less than 15 wt% of the trans-1,4-isomer diacrylate, are liquids at room temperature and readily soluble in other acrylates [1]. In contrast, diacrylate monomers prepared from 1,4-cyclohexanedimethanol are solid materials at room temperature and insoluble in most acrylate monomers [1]. This physical state difference is a direct consequence of the 1,3-substitution pattern and the cis-configuration disrupting crystallinity.
| Evidence Dimension | Physical state and solubility of diacrylate monomer at room temperature |
|---|---|
| Target Compound Data | Liquid; readily soluble in other acrylate monomers |
| Comparator Or Baseline | 1,4-Cyclohexanedimethanol diacrylate: Solid; insoluble in most acrylate monomers |
| Quantified Difference | Phase change from solid to liquid; solubility improvement from insoluble to readily soluble |
| Conditions | Room temperature (~25°C); formulated as neat monomer or in acrylate blends |
Why This Matters
This difference eliminates the need for solvents or heating during formulation, enabling 100% solids, low-VOC, energy-curable coating systems with improved workability and reduced processing costs.
- [1] Argyropoulos, J. N., et al. (2010). UV curable, liquid diacrylate monomers based on (cis,trans)-1,3/1,4-cyclohexanedimethanol. Journal of Coatings Technology and Research, 7, 175-188. View Source
